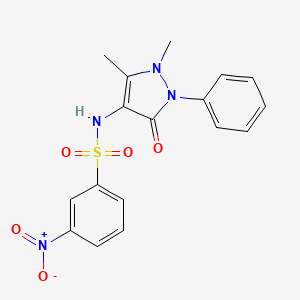

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide

CAS No.: 301314-57-8

Cat. No.: VC4458304

Molecular Formula: C17H16N4O5S

Molecular Weight: 388.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301314-57-8 |

|---|---|

| Molecular Formula | C17H16N4O5S |

| Molecular Weight | 388.4 |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3 |

| Standard InChI Key | JBFWEZSOVJMTCW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of N-substituted antipyrine sulfonamides, characterized by a pyrazolone core fused with a sulfonamide group. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents:

-

1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: A pyrazolone ring with methyl groups at positions 1 and 5, a phenyl group at position 2, and a ketone at position 3.

-

3-Nitrobenzenesulfonamide: A benzenesulfonamide group with a nitro substituent at the meta position.

The molecular formula is inferred as C₁₈H₁₇N₄O₅S, with a molecular weight of approximately 407.4 g/mol based on analogs such as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide (403.5 g/mol) and N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide (371.5 g/mol). The nitro group introduces strong electron-withdrawing effects, likely influencing reactivity and intermolecular interactions.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous methods for antipyrine sulfonamides provide a template. A plausible synthesis involves:

-

Formation of the pyrazolone core: Condensation of phenylhydrazine with ethyl acetoacetate to yield antipyrine (2,3-dimethyl-1-phenyl-5-pyrazolone) .

-

Sulfonylation: Reaction of the pyrazolone’s amine group with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Key reaction:

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

Nuclear Magnetic Resonance (NMR):

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely low water solubility due to the hydrophobic phenyl and nitro groups. Soluble in polar aprotic solvents (e.g., dimethyl sulfoxide).

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, given the sulfonamide and nitro groups’ reactivity .

Crystallography

While no crystal structure exists for this compound, related antipyrine derivatives exhibit planar pyrazolone rings and hydrogen-bonded sulfonamide groups. For example, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide forms a hemihydrate with intermolecular N–H···O hydrogen bonds .

Biological Activities and Applications

Toxicity Considerations

Nitroaromatic compounds often exhibit cytotoxicity due to reactive oxygen species generation. Structure-activity relationship (SAR) studies would be essential to optimize therapeutic indices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume